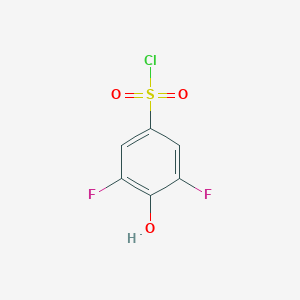
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is an organofluorine compound that features a chlorosulfonyl group and two fluorine atoms attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride typically involves the chlorosulfonation of 2,6-difluorophenol. The reaction is carried out by treating 2,6-difluorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C6H3F2OH+ClSO3H→C6H2ClF2SO2OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorophenol: Lacks the chlorosulfonyl group but shares the difluorophenol core structure.
4-Chlorosulfonylphenol: Contains the chlorosulfonyl group but lacks the fluorine atoms.
Uniqueness
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H3ClF2O3S |
|---|---|
Molekulargewicht |
228.60 g/mol |
IUPAC-Name |
3,5-difluoro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI-Schlüssel |
CSEYMTPYXQWIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)O)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
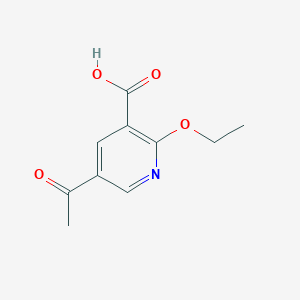
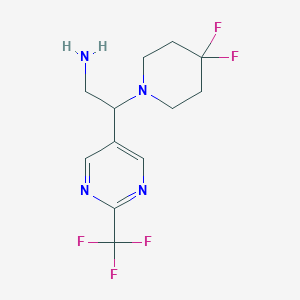
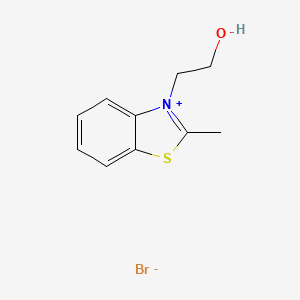
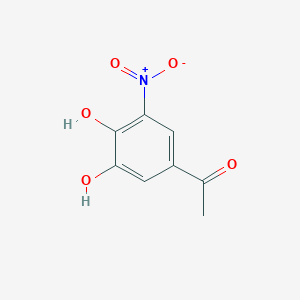
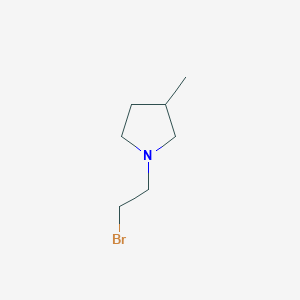
![2-[(2-chloro-5-nitrophenoxy)methyl]oxolane](/img/structure/B8696863.png)
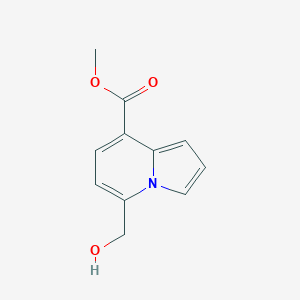
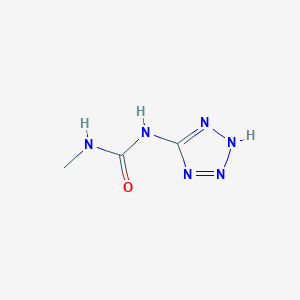
![4-Chlorothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B8696887.png)
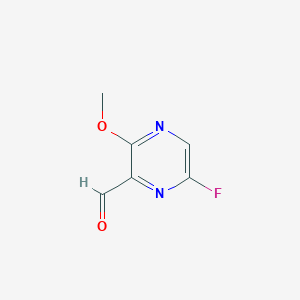
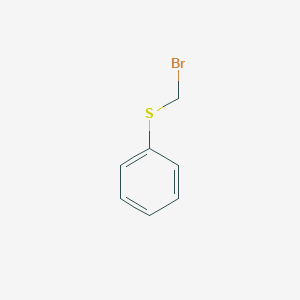
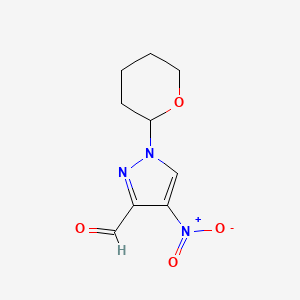
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)
